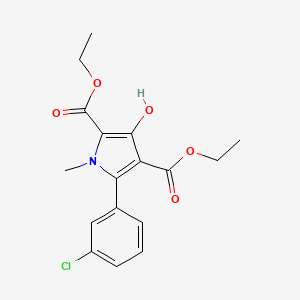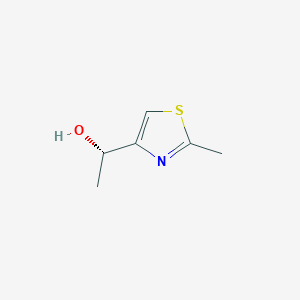
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as S-methylisothiazolone (MIT) and has gained significant attention due to its antimicrobial properties. MIT is a colorless liquid with a molecular formula of C5H9NOS and a molecular weight of 131.20 g/mol.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research into thiazole derivatives has demonstrated their potential as powerful antioxidants. A study involving the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one derivatives indicated that these compounds could serve as a theoretical basis for designing new potential antioxidants. The analysis found that antioxidant activity increases with certain molecular descriptor changes, suggesting the importance of these compounds in developing antioxidant therapies (Drapak et al., 2019).
Antiviral Activity Against COVID-19
Thiadiazole and triazole hybrids have shown promising antiviral activities against COVID-19. A study synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety, which demonstrated good docking scores to COVID-19 main protease, an essential enzyme in virus propagation. This suggests the potential of these derivatives in COVID-19 treatment strategies (Rashdan et al., 2021).
Anticancer Agents
Thiazolyl(hydrazonoethyl)thiazoles have been synthesized and evaluated for their anti-breast cancer activities. Microwave-assisted one-pot synthesis resulted in compounds with promising activities against MCF-7 tumor cells, highlighting their potential as anticancer agents. The study emphasizes the role of thiazole derivatives in developing new treatments for breast cancer (Mahmoud et al., 2021).
Molecular Aggregation
The study of molecular aggregation in derivatives of thiazol, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed that these compounds exhibit different aggregation behaviors in various solvents. The aggregation is associated with significant changes in fluorescence lifetimes and circular dichroism spectra, indicating their potential in advanced material science applications (Matwijczuk et al., 2016).
Eigenschaften
IUPAC Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHMDVBFQODIU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




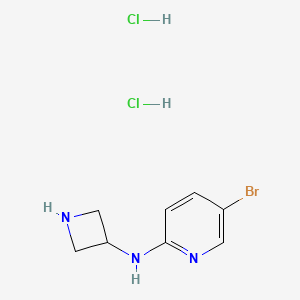

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

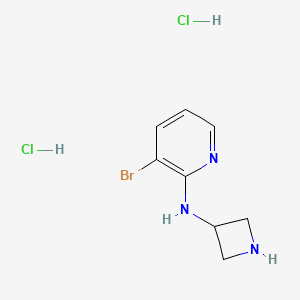
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
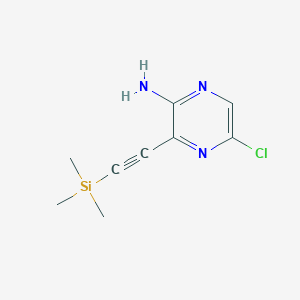

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)

